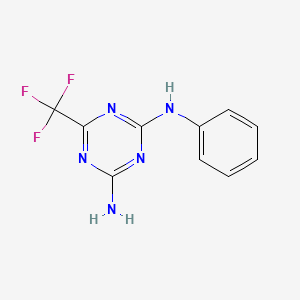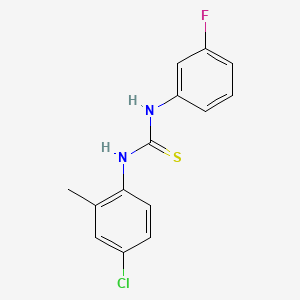
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as BMHPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMHPH is a hydrazone derivative of 2-hydroxy-2-phenylacetic acid, and it possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
实验室实验的优点和局限性
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possesses several advantages for laboratory experiments, including its high purity and stability, and its ability to inhibit various signaling pathways involved in disease progression. However, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
未来方向
Future research on N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to evaluate the efficacy and safety of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in various animal models and clinical trials. Finally, the potential use of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy and reduce potential toxicity.
合成方法
The synthesis of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a multi-step process that involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol and water. The overall yield of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is approximately 70%, and the purity of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
科学研究应用
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCPCRMXUIMRV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)


![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)
![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)
